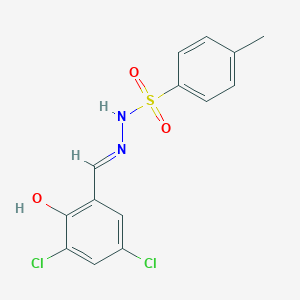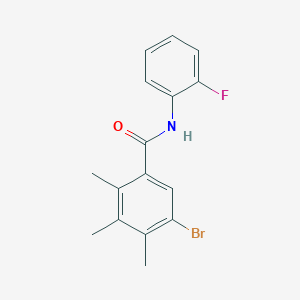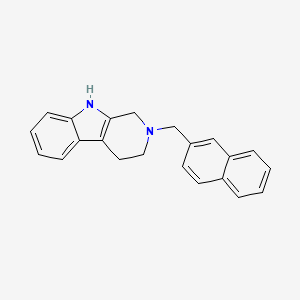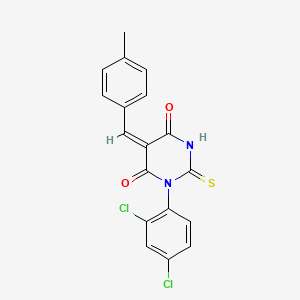![molecular formula C18H21NO2S B6046910 4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is known for its unique structural features, which make it an attractive target for designing new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The exact mechanism of action of 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of ion channels, and activation of opioid receptors. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine has been shown to affect various biochemical and physiological processes in the body. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function. It has also been shown to inhibit the activity of ion channels, such as voltage-gated sodium channels and calcium channels, which are involved in neuronal excitability and neurotransmitter release. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine in lab experiments is its potent pharmacological activity, which allows for the investigation of its effects on various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine. One direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a modulator of ion channels and neurotransmitter release, which may lead to the development of new drugs for pain management and mood disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine involves the reaction of 1-naphthaldehyde with methylthiomethylmorpholine in the presence of acetic anhydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models. It has also been investigated for its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methylsulfanyl-1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-22-13-18(20)19-9-10-21-16(12-19)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPYFWSEBWJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCOC(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylthio)acetyl]-2-(1-naphthylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)
